(2-(Benzyloxy)-4-fluorophenyl)methanamine

Synthetic Chemistry Process Chemistry CNS Drug Manufacturing

This specific 2-benzyloxy-4-fluoro isomer is essential for the industrial synthesis of Ralfinamide and is a key scaffold for developing CARM1 inhibitors. Using the 3-fluoro or other substituted analogs will lead to incorrect impurity profiles or unpredictable biological activity. Secure this exact CAS 696589-05-6 for process development, scale-up, and the synthesis of authentic reference standards for regulatory filings.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
Cat. No. B12952030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Benzyloxy)-4-fluorophenyl)methanamine
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CN
InChIInChI=1S/C14H14FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
InChIKeyBCJYVPWULQACID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Benzyloxy)-4-fluorophenyl)methanamine: A Critical Benzylamine Scaffold for CNS Drug Synthesis and Epigenetic Probe Development


(2-(Benzyloxy)-4-fluorophenyl)methanamine (CAS 696589-05-6) is a substituted benzylamine derivative defined by a central phenyl ring bearing a fluorine atom at the 4-position and a benzyloxy group at the 2-position, with a methanamine substituent. This specific substitution pattern is a privileged scaffold for generating potent biological activity, most notably as the core building block for two distinct therapeutic classes: (i) as an essential intermediate in the industrial synthesis of the CNS drugs Safinamide and Ralfinamide [1], and (ii) as the foundational structure for the development of highly selective CARM1 inhibitors for oncology applications [2].

Why (2-(Benzyloxy)-4-fluorophenyl)methanamine Cannot Be Substituted by Other Benzylamines


The precise 2-benzyloxy-4-fluoro substitution pattern on the phenyl ring of (2-(Benzyloxy)-4-fluorophenyl)methanamine is not an interchangeable feature; it is a critical determinant of biological and chemical function. In the context of CNS drug manufacturing, this specific isomer defines the synthetic route to Ralfinamide, as opposed to Safinamide which requires a 3-fluoro isomer [1]. Furthermore, structure-activity relationship (SAR) studies on benzylamine derivatives have demonstrated that even minor modifications to the phenyl ring substituents can drastically alter inhibitory potency, selectivity profiles among related enzymes (e.g., PRMT family members), and metabolic stability (e.g., mouse plasma stability) [2]. Generic substitution with a non-fluorinated or differently substituted analog would therefore result in a different active pharmaceutical ingredient (API) impurity profile or a compound with an unpredictable and likely inferior biological profile for drug discovery applications.

(2-(Benzyloxy)-4-fluorophenyl)methanamine: Quantifiable Differentiation and Procurement Evidence


Distinct Synthetic Utility: The 2-Fluoro Isomer Defines the Ralfinamide Pathway

The compound's value is derived from its specific regiochemistry. A patent for the production of Safinamide and Ralfinamide explicitly designates the 2-fluorobenzyloxy isomer as the key intermediate for Ralfinamide synthesis, differentiating it from the 3-fluorobenzyloxy isomer which is used for Safinamide [1]. This is a critical distinction for process chemists and procurement specialists in the pharmaceutical industry.

Synthetic Chemistry Process Chemistry CNS Drug Manufacturing

Scaffold Superiority in CARM1 Inhibition: A Foundation for Nanomolar Potency

The (2-(benzyloxy)phenyl)methanamine core, of which (2-(Benzyloxy)-4-fluorophenyl)methanamine is a direct structural analog, serves as the parent scaffold for a new class of potent CARM1 inhibitors. Lead optimization of this scaffold yielded compound 17e with an IC50 of 2 ± 1 nM against CARM1, demonstrating the scaffold's capacity for sub-nanomolar potency [1]. This is a substantial improvement over the starting hit compound ZL-28-6 (compound 6), which had lower activity and selectivity [1].

Epigenetics Cancer Therapeutics CARM1 PRMT

Cross-Target Activity Profile: Baseline Data for Selectivity Profiling

In a confirmatory bioassay, (2-(Benzyloxy)-4-fluorophenyl)methanamine demonstrated an IC50 of 24,500 nM (24.5 µM) against Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) [1]. While this potency is moderate, it provides a crucial quantitative benchmark for selectivity profiling when this compound or its derivatives are studied against primary targets like CARM1 or monoamine oxidases.

Target Engagement Selectivity LMPTP Phosphatase

Optimal Scientific and Industrial Use Cases for (2-(Benzyloxy)-4-fluorophenyl)methanamine


GMP-Compliant Manufacturing of Ralfinamide API and Related Impurities

Procure this specific 2-fluorobenzyloxy isomer for use as a starting material or intermediate reference standard in the industrial synthesis of Ralfinamide, as per the process detailed in patent WO2007147491A1 [1]. This is essential for process development, scale-up, and the synthesis of authentic impurity standards required for regulatory filings.

Synthesis of Focused Libraries for Epigenetic Drug Discovery (CARM1/PRMT)

Utilize (2-(Benzyloxy)-4-fluorophenyl)methanamine as a privileged starting scaffold for the design and synthesis of novel, potent, and selective inhibitors of CARM1 and other type I PRMTs, following the medicinal chemistry strategy outlined in Liu et al. (2024) [2]. The fluorine atom provides a convenient handle for further derivatization or for modulating physicochemical properties.

Selectivity Profiling and Off-Target De-Risking in Kinase/Phosphatase Panels

Use this compound as a control or reference point in broad-panel screening assays. Its established, moderate activity against LMPTP (IC50 = 24.5 µM) provides a quantitative baseline for evaluating the selectivity of more potent derivatives from the same chemical series, helping to identify and mitigate off-target liabilities early in the drug discovery process [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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